An In-Depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: Properties, Reactivity, and Applications
An In-Depth Technical Guide to (4-(Cyclopropylcarbamoyl)phenyl)boronic acid: Properties, Reactivity, and Applications
Introduction
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a specialized bifunctional organic compound featuring both a boronic acid moiety and a cyclopropylamide group. This structure positions it as a highly valuable and versatile building block, particularly within the fields of medicinal chemistry and advanced materials science. The boronic acid group is a cornerstone of modern synthetic chemistry, most renowned for its critical role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[1]
The presence of the N-cyclopropylcarboxamide functionality adds another layer of utility, offering a site for hydrogen bonding interactions and a rigid, three-dimensional cyclopropyl group that is a favored motif in contemporary drug design for its ability to improve metabolic stability and binding affinity. This guide provides an in-depth technical overview of the compound's chemical properties, core reactivity, applications in synthesis, and safety protocols, tailored for researchers, chemists, and drug development professionals.
Part 1: Physicochemical and Structural Characteristics
The fundamental properties of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid are critical for its handling, reaction setup, and integration into synthetic workflows. These characteristics are summarized below.
Core Properties Summary
| Property | Value | Source(s) |
| CAS Number | 860173-33-7 | [2] |
| IUPAC Name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | [3] |
| Synonyms | 4-[(Cyclopropylamino)carbonyl]phenylboronic acid | |
| Molecular Formula | C₁₀H₁₂BNO₃ | [2][3] |
| Molecular Weight | 205.02 g/mol | [2][3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Purity | Typically ≥97% | |
| Melting Point | Data not publicly available. For reference, analogous compounds 4-(Methylcarbamoyl)phenylboronic acid and 4-(Diethylcarbamoyl)phenylboronic acid have melting points of 168 °C and 142 °C, respectively. | [5][6] |
Structural & Computational Identifiers
| Identifier | Value | Source(s) |
| SMILES | B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O | [3] |
| InChI | InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) | [3] |
| InChIKey | WCRPDYXXIVYAAJ-UHFFFAOYSA-N | [3] |
Part 2: Synthesis, Stability, and Storage
Plausible Synthetic Route
While specific manufacturing protocols are often proprietary, a chemically sound and widely practiced method for synthesizing aryl boronic acids involves the borylation of an organometallic intermediate. The most common approach utilizes the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester, followed by acidic hydrolysis.
A plausible synthesis for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid would start from 4-bromo-N-cyclopropylbenzamide. This precursor would first be converted to its Grignard reagent via reaction with magnesium metal. This organometallic species is then reacted at low temperature with a borate ester, such as trimethyl borate, to form a boronate ester intermediate. Subsequent hydrolysis under acidic conditions yields the final boronic acid product.[7]
Stability and Storage
Like many boronic acids, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid requires specific storage conditions to maintain its integrity.
-
Dehydration: Boronic acids have a tendency to undergo reversible dehydration, especially upon heating, to form cyclic anhydride trimers known as boroxines. The presence of boroxine can impact reaction stoichiometry and efficiency.[8]
-
Storage Conditions: To mitigate degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[2][4] Protecting it from moisture and air is crucial for preserving its purity and reactivity.
Part 3: Core Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid in research and development is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful method for constructing biaryl or aryl-vinyl structures, which are common cores in many pharmaceutical agents.
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to an organic halide (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the cyclopropylcarbamoyl)phenyl moiety) to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[10]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (4-(Cyclopropylcarbamoyl)phenyl)boronic acid with a generic aryl bromide.
Objective: To synthesize N-cyclopropyl-4'-(substituted)-[1,1'-biphenyl]-4-carboxamide.
Materials:
-
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable ligand (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst/Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand. Add a small amount of anhydrous dioxane to dissolve them and add this solution to the main reaction flask via syringe.
-
Expert Insight: Pre-mixing the catalyst and ligand can sometimes improve performance. Using bulky, electron-rich phosphine ligands like PCy₃ often accelerates the oxidative addition step, especially with less reactive aryl chlorides.[7]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction flask via syringe to achieve a typical solvent ratio of 4:1 to 10:1 (dioxane:water). The total concentration is typically 0.1-0.5 M with respect to the limiting reagent.
-
Causality Note: The addition of water is known to accelerate the reaction, likely by aiding in the dissolution of the base and facilitating the transmetalation step.[7]
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100°C. Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure biphenyl product.
Part 4: Role in Medicinal Chemistry and Drug Discovery
The incorporation of boronic acids into drug discovery programs has surged since the approval of the proteasome inhibitor Bortezomib (Velcade®).[1] Boronic acids are unique in their ability to form reversible covalent bonds with diols, a feature exploited in enzyme inhibition where they can interact with serine, threonine, or catalytic water molecules in an active site.[1][11]
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid serves as an important scaffold that combines this reactive "warhead" with drug-like structural motifs.
-
Pharmacophore Component: The (cyclopropylcarbamoyl)phenyl group can act as a key pharmacophore, participating in hydrogen bonding via the amide N-H and C=O groups, and making hydrophobic or van der Waals contacts through the aromatic and cyclopropyl rings.
-
Vector for Synthesis: It provides a robust and reliable handle for introducing this entire pharmacophore into a more complex molecule using the Suzuki-Miyaura coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Part 5: Safety and Handling
As a laboratory chemical, (4-(Cyclopropylcarbamoyl)phenyl)boronic acid must be handled with appropriate precautions. The following information is derived from its Globally Harmonized System (GHS) classification.
Hazard Identification
| Hazard | GHS Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] | |
| Signal Word | Warning | [4] | |
| Hazard Statements | H302 | Harmful if swallowed. | [4] |
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | [4] | |
| H335 | May cause respiratory irritation. | [4] |
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its well-defined reactivity in the Suzuki-Miyaura coupling provides a reliable and efficient pathway for constructing complex molecular architectures. The combination of the pharmacologically relevant cyclopropylamide moiety with the versatile boronic acid group makes it a prime candidate for use in the synthesis of next-generation therapeutics. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for any scientist looking to leverage its full potential in their research endeavors.
References
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry, 28(11), 115487. [Link]
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Ghale, G., and Kumar, V. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7569. [Link]
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ResearchGate. (2020). Design and discovery of boronic acid drugs | Request PDF. [Link]
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da Silva, E. T., Alves, M., de Freitas, R. P., & de Castro, P. P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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ResearchGate. (2009). Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. [Link]
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Dominiak, P. M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Storgaard, M., & Ellman, J. A. (2009). Organic Syntheses Procedure. Organic Syntheses, 86, 292. [Link]
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PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
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Wikipedia. Phenylboronic acid. [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Li, A. Y., & El-Kattan, Y. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 45(8), 1597-1600. [Link]
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YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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